2,3-Dimethylphenylmagnesium bromide

Catalog No.
S1537617
CAS No.
134640-85-0
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylphenylmagnesium bromide

CAS Number

134640-85-0

Product Name

2,3-Dimethylphenylmagnesium bromide

IUPAC Name

magnesium;1,2-dimethylbenzene-6-ide;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

PJYPCKZZTIAODG-UHFFFAOYSA-M

SMILES

CC1=CC=C[C-]=C1C.[Mg+2].[Br-]

Canonical SMILES

CC1=CC=C[C-]=C1C.[Mg+2].[Br-]

Synthesis of Organic Compounds

,3-Dimethylphenylmagnesium bromide acts as a nucleophilic reagent due to the presence of a negative charge on the carbon bonded to magnesium. This nucleophilicity allows it to react with various electrophiles in organic synthesis. Some examples include:

  • Carbonyl compounds: Reacting with aldehydes and ketones leads to the formation of secondary or tertiary alcohols. PubChem, 2,3-Dimethylphenylmagnesium bromide:
  • Imines and iminium ions: Reaction with these species results in the formation of secondary or tertiary amines. ScienceDirect, Comprehensive Organic Synthesis:
  • Epoxides: They can be ring-opened by 2,3-dimethylphenylmagnesium bromide to form alcohols with a vicinal diol functionality. ScienceDirect, Comprehensive Organic Synthesis:

Molecular Structure Analysis

The key feature of 2,3-dimethylphenylmagnesium bromide is the presence of a polar covalent bond between magnesium (Mg) and a bromine (Br) atom. This bond allows the relatively positive magnesium to activate the neighboring carbon atom in the 2,3-dimethylphenyl group, making it slightly negative and susceptible to attack by electrophiles. The two methyl groups (CH3) on the 2nd and 3rd positions of the phenyl ring contribute electron-donating inductive effects, increasing the negative character of the carbon atom bonded to magnesium.


Chemical Reactions Analysis

2,3-Dimethylphenylmagnesium bromide is primarily used as a nucleophilic reagent in organic synthesis. Its most significant reaction is the formation of carbon-carbon bonds:

  • Reaction with Carbonyl Compounds (Addition to Carbonyls): Grignard reagents, including 2,3-dimethylphenylmagnesium bromide, readily react with various carbonyl compounds (aldehydes, ketones, esters, amides) to form new carbon-carbon bonds. The general reaction can be represented as follows []:

R-X-Mg-Br + R'C=O -> R-C(R')(OH) + MgBrX (where R is the 2,3-dimethylphenyl group, R' is an alkyl or aryl group, X is a halogen)

This reaction is highly versatile and allows for the introduction of the 2,3-dimethylphenyl group onto a variety of carbon backbones.

  • Other Reactions: Grignard reagents can also participate in other reactions, such as:
    • Hydrolysis: Reacting with water (H2O) to form the corresponding hydrocarbon and magnesium hydroxide (Mg(OH)2) [].
    • Reactions with epoxides: Ring-opening reactions with epoxides to form alcohols.

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature.
  • Solubility: Highly soluble in THF and other ethers. Insoluble in water due to the ionic nature of the Mg-Br bond.
  • Stability: Air and moisture sensitive. Decomposes in the presence of water to form the corresponding hydrocarbon and magnesium hydroxide [].

Mechanism of Action (Not Applicable)

2,3-Dimethylphenylmagnesium bromide does not have a specific biological mechanism of action. It functions as a chemical reagent in organic synthesis.

2,3-Dimethylphenylmagnesium bromide is a flammable and air-sensitive compound. It reacts vigorously with water, releasing flammable hydrogen gas []. Key safety concerns include:

  • Flammability: Solutions in organic solvents readily ignite.
  • Skin and eye irritant: Contact with the skin or eyes can cause irritation and burns.
  • Toxicity: Limited data available on specific toxicity, but exposure should be avoided.

Safety precautions when handling 2,3-dimethylphenylmagnesium bromide include:

  • Working under an inert atmosphere (e.g., argon or nitrogen)
  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • Handling the compound in a well-ventilated fume hood.

Hydrogen Bond Acceptor Count

2

Exact Mass

207.97380 g/mol

Monoisotopic Mass

207.97380 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-15

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